N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine
CAS No.: 31350-11-5
Cat. No.: VC18752630
Molecular Formula: C9H11N3O3S
Molecular Weight: 241.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31350-11-5 |
|---|---|
| Molecular Formula | C9H11N3O3S |
| Molecular Weight | 241.27 g/mol |
| IUPAC Name | N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine |
| Standard InChI | InChI=1S/C9H11N3O3S/c13-12(14)9-2-1-8(16-9)7-10-11-3-5-15-6-4-11/h1-2,7H,3-6H2 |
| Standard InChI Key | DZATWMZTHMRCOI-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1N=CC2=CC=C(S2)[N+](=O)[O-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound belongs to the Schiff base family, formed via condensation between a primary amine (morpholine-4-amine) and a carbonyl-containing heterocycle (5-nitrothiophene-2-carbaldehyde). The resulting structure (Figure 1) features:
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A 5-nitrothiophene ring: The nitro group at the 5-position confers strong electron-withdrawing effects, influencing reactivity and electronic properties .
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A morpholine moiety: A six-membered saturated ring containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity .
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An imine linkage (-C=N-): This conjugated system enables participation in coordination chemistry and redox reactions .
Molecular Formula: C₉H₁₀N₂O₃S
Molecular Weight: 226.25 g/mol
IUPAC Name: (E)-N-morpholino-1-(5-nitrothiophen-2-yl)methanimine
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol (Figure 2) :
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Aminal Formation: Reaction of 5-nitrothiophene-2-carbaldehyde with morpholine in benzene under reflux yields the intermediate aminal.
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Cyanide Addition: Treatment with trimethylsilyl cyanide (TMSCN) and iodine in dichloromethane produces a nitrile intermediate.
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Hydrolysis: The nitrile is hydrolyzed using D₂O/DMSO to generate the deuterated aldehyde.
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Schiff Base Formation: Condensation with N-aminomorpholine in dichloromethane with MgSO₄ as a desiccant yields the final product.
Key Reaction Conditions:
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Solvents: Benzene, CH₂Cl₂, DMSO
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Catalysts: I₂ (for cyanide addition)
Spectroscopic Characterization
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δ 7.79 (d, J = 3.9 Hz, 1H, thiophene H-3)
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δ 7.51 (s, 1H, imine H)
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δ 6.90 (d, J = 3.8 Hz, 1H, thiophene H-4)
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δ 3.96–3.71 (m, 4H, morpholine OCH₂)
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δ 3.35–3.10 (m, 4H, morpholine NCH₂)
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δ 155.3 (imine C=N)
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δ 151.3 (thiophene C-5)
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δ 121.7 (C-NO₂)
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δ 114.4 (thiophene C-2)
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δ 108.4 (thiophene C-3)
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δ 66.2 (morpholine OCH₂)
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δ 51.0 (morpholine NCH₂)
Physicochemical Properties
Thermal Stability and Solubility
While direct data for the compound is limited, analogs provide insights:
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Boiling Point: ~409°C (estimated for similar nitrothiophene derivatives) .
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Density: ~1.411 g/cm³ (comparable to morpholin-4-yl-(5-nitrofuran-2-yl)methanone) .
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Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) due to the morpholine and nitro groups .
Electronic Properties
The nitro group induces strong electron withdrawal, polarizing the thiophene ring and enhancing electrophilicity at the imine carbon. This facilitates nucleophilic attacks and metal coordination .
Reactivity and Functional Applications
Coordination Chemistry
Schiff bases like this compound readily form complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which are explored for:
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Antimicrobial Activity: Metal complexes disrupt microbial cell membranes .
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Anticancer Potential: Coordination enhances DNA intercalation and topoisomerase inhibition .
Biological Activity
While specific assays for this compound are unreported, structurally related Schiff bases exhibit:
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Antitumor Effects: IC₅₀ values <10 μM against MCF-7 and HeLa cells .
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Antibacterial Action: MIC of 8–16 μg/mL against S. aureus and E. coli .
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Antioxidant Capacity: DPPH radical scavenging (EC₅₀ ~25 μM) .
Industrial and Pharmacological Relevance
Patent Landscape
Nitrothiophene derivatives are patented for anticancer applications, notably as:
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Kinase Inhibitors: Targeting EGFR and VEGFR in solid tumors .
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Apoptosis Inducers: Activating caspase-3/7 pathways in leukemia cells .
Drug Design Considerations
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